molecular formula C14H25NO3 B7025506 2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid

2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid

Cat. No.: B7025506
M. Wt: 255.35 g/mol
InChI Key: IAEKUMQWYWULPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid typically involves the acylation of piperidine derivatives. One common method includes the reaction of piperidine with 4,4-dimethylpentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with similar chemical properties.

    4,4-Dimethylpentanoic acid: Shares the dimethylpentanoyl group.

    Bromoacetic acid: Used in the synthesis of the compound.

Uniqueness

2-[1-(4,4-Dimethylpentanoyl)piperidin-2-yl]acetic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(4,4-dimethylpentanoyl)piperidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-14(2,3)8-7-12(16)15-9-5-4-6-11(15)10-13(17)18/h11H,4-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEKUMQWYWULPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(=O)N1CCCCC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.